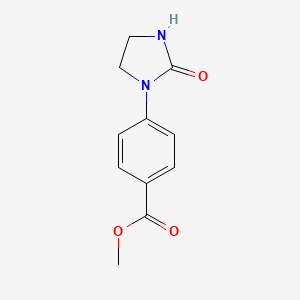

Methyl 4-(2-oxoimidazolidin-1-yl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

methyl 4-(2-oxoimidazolidin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-16-10(14)8-2-4-9(5-3-8)13-7-6-12-11(13)15/h2-5H,6-7H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJEJWKYMXZCGPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N2CCNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594735 | |

| Record name | Methyl 4-(2-oxoimidazolidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627901-54-6 | |

| Record name | Methyl 4-(2-oxoimidazolidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-(2-oxoimidazolidin-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for Methyl 4-(2-oxoimidazolidin-1-yl)benzoate, a heterocyclic compound of interest in pharmaceutical research. The synthesis is presented as a three-step process, commencing with the formation of a key intermediate, 4-(2-oxoimidazolidin-1-yl)benzoic acid, followed by its esterification. This guide includes detailed experimental protocols, tabulated quantitative data, and process visualizations to facilitate comprehension and replication in a laboratory setting.

I. Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a three-step reaction sequence. The overall pathway involves the initial formation of a hydroxyethyl urea derivative from 4-aminobenzoic acid, followed by a cyclization to form the imidazolidinone ring, and concluding with a Fischer esterification to yield the final product.

An In-depth Technical Guide to Methyl 4-(2-oxoimidazolidin-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Properties and Identifiers

This section summarizes the fundamental chemical properties and identifiers for Methyl 4-(2-oxoimidazolidin-1-yl)benzoate.

Nomenclature and Structure

-

IUPAC Name: methyl 4-(2-oxo-1-imidazolidinyl)benzoate

-

Synonyms: 1-[4-(Methoxycarbonyl)phenyl]-2-oxoimidazolidine, this compound

-

CAS Number: 627901-54-6

-

Molecular Formula: C₁₁H₁₂N₂O₃

-

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical Data

Quantitative data for the physicochemical properties of this compound is limited. The available information is presented in the table below.

| Property | Value | Source |

| Molecular Weight | 220.23 g/mol | Sigma-Aldrich |

| Melting Point | 219 - 221 °C | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| Boiling Point | Not Available | |

| Solubility | Not Available | |

| pKa | Not Available |

Safety and Handling

Based on available safety data sheets, this compound is classified with the following hazards.

| Hazard Class | GHS Pictogram | Hazard Code | Hazard Statement |

| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | H302 | Harmful if swallowed |

| Acute Toxicity, Dermal | GHS07 (Exclamation Mark) | H312 | Harmful in contact with skin |

| Acute Toxicity, Inhalation | GHS07 (Exclamation Mark) | H332 | Harmful if inhaled |

Precautionary Statements: P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P501.

Users should consult the full Safety Data Sheet (SDS) from the supplier before handling this compound and use appropriate personal protective equipment (PPE).

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound (CAS 627901-54-6) are not described in the reviewed scientific literature or patent documents. However, a general method for the synthesis of related 1,3-disubstituted imidazolidin-2-ones involves the cyclization of a diamine with a carbonylating agent. A representative workflow is depicted below.

Caption: Generalized workflow for the synthesis of imidazolidin-2-one derivatives.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity, mechanism of action, or involvement in signaling pathways for this compound.

The broader class of imidazolidinone derivatives has been investigated for a wide range of biological activities, including as anti-inflammatory agents, muscarinic M3 antagonists, and antimicrobials.[1][2][3] These studies suggest that the imidazolidinone scaffold can serve as a pharmacophore for various biological targets. However, any potential biological role for the specific title compound remains uninvestigated in publicly accessible research.

Caption: Summary of available vs. unavailable data for the target compound.

Spectral Data

No published spectral data (e.g., ¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry) for this compound were found during the literature review.

Conclusion

This compound is a commercially available compound for which basic identification and safety data are accessible. However, there is a notable absence of in-depth scientific literature detailing its synthesis, comprehensive chemical properties, and biological function. The broader family of imidazolidinone-containing molecules shows significant promise in drug discovery, suggesting that this compound could be of interest for further investigation. Researchers and drug development professionals are encouraged to perform primary research to elucidate the properties and potential applications of this molecule.

References

An In-depth Technical Guide to Methyl 4-(2-oxoimidazolidin-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(2-oxoimidazolidin-1-yl)benzoate, with CAS number 627901-54-6, is a heterocyclic compound of significant interest in medicinal chemistry. While direct research on this specific molecule is limited, its core structure, 4-(2-oxoimidazolidin-1-yl)benzoic acid, is a key pharmacophore in the development of novel anticancer agents. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological activity of this compound, drawing insights from closely related and well-studied analogues. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of new therapeutics, particularly in the field of oncology.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 627901-54-6 |

| Molecular Formula | C₁₁H₁₂N₂O₃ |

| Molecular Weight | 220.23 g/mol |

| IUPAC Name | This compound |

| SMILES | COC(=O)c1ccc(cc1)N1CCNC1=O |

| Predicted LogP | 1.3 |

| Predicted Water Solubility | 1.89 g/L |

| Predicted Boiling Point | 413.8 °C |

| Predicted Melting Point | 158 °C |

Note: Predicted values are computationally derived and should be confirmed by experimental analysis.

Synthesis

A specific, peer-reviewed synthesis protocol for this compound is not currently published. However, a plausible and efficient synthetic route can be proposed based on established methods for the N-arylation of imidazolidin-2-one. The following protocol outlines a potential two-step synthesis starting from commercially available materials.

Experimental Protocol: Proposed Synthesis

Step 1: N-Arylation of Imidazolidin-2-one with Methyl 4-bromobenzoate

This step involves a copper-catalyzed Ullmann condensation, a common method for forming C-N bonds between aryl halides and amines or amides.

-

Materials:

-

Imidazolidin-2-one (1.2 equivalents)

-

Methyl 4-bromobenzoate (1.0 equivalent)

-

Copper(I) iodide (CuI) (0.1 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

N,N-Dimethylformamide (DMF) (anhydrous)

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add imidazolidin-2-one, methyl 4-bromobenzoate, CuI, and K₂CO₃.

-

Add anhydrous DMF to the flask and stir the mixture at 120-140 °C for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

-

Step 2: Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

Biological Activity and Potential Mechanism of Action

While there is no direct biological data for this compound, extensive research on its structural analogues, particularly phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs) and phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides (PIB-SAs), strongly suggests its potential as an antimitotic agent.[1][2][3]

These related compounds are prodrugs that are activated by the cytochrome P450 enzyme CYP1A1, which is often overexpressed in various cancer cells, including breast cancer.[4][5][6]

Proposed Signaling Pathway: CYP1A1-Activated Antimitotic Prodrug

-

Uptake: The prodrug, a derivative of the 4-(2-oxoimidazolidin-1-yl)benzoic acid scaffold, is taken up by cancer cells.

-

Bioactivation: In cancer cells with high CYP1A1 expression, the prodrug is metabolized. While the specific activation of this compound is unconfirmed, in the case of PAIB-SOs, this involves N-dealkylation.[6]

-

Active Metabolite: The bioactivation generates a cytotoxic metabolite.

-

Microtubule Disruption: The active metabolite acts as a microtubule-destabilizing agent, binding to the colchicine-binding site on tubulin.[3]

-

Cell Cycle Arrest: This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase.[1]

-

Apoptosis: The prolonged cell cycle arrest ultimately induces programmed cell death (apoptosis) in the cancer cells.

Quantitative Data from Related Compounds

The following table summarizes the in vitro antiproliferative activity (IC₅₀ values) of some representative 4-(3-alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides (PAIB-SAs) in different cell lines. These data highlight the potent and selective anticancer activity of this class of compounds.[1]

| Compound | MCF7 (IC₅₀, µM) | MDA-MB-231 (IC₅₀, µM) | HaCaT (IC₅₀, µM) | Selectivity Ratio (HaCaT/MCF7) |

| 6 | 0.28 | 51 | 83 | 182 |

| 7 | 0.54 | 21 | >100 | 39 |

| 13 | 0.25 | 93 | 27 | 372 |

| CEU-638 (Active Metabolite) | 0.022 | 0.019 | 0.038 | 0.86 |

MCF7: CYP1A1-expressing breast cancer cell line. MDA-MB-231: Breast cancer cell line with low CYP1A1 expression. HaCaT: Non-cancerous human keratinocyte cell line.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, molecule in the landscape of anticancer drug discovery. The strong evidence from its closely related analogues suggests that it may function as a CYP1A1-activated antimitotic prodrug.

Future research should focus on:

-

Definitive Synthesis and Characterization: Establishing a validated, scalable synthesis for this compound and thoroughly characterizing its physicochemical properties.

-

In Vitro Biological Evaluation: Assessing its antiproliferative activity against a panel of cancer cell lines with varying levels of CYP1A1 expression.

-

Mechanism of Action Studies: Confirming its interaction with tubulin, its effect on the cell cycle, and its activation by CYP1A1.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to optimize potency and selectivity.

References

- 1. corpus.ulaval.ca [corpus.ulaval.ca]

- 2. 4-(3-Alkyl-2-oxoimidazolidin-1-yl)-N-phenylbenzenesulfonamides as new antimitotic prodrugs activated by cytochrome P450 1A1 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Activation of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates Prodrugs by CYP1A1 as New Antimitotics Targeting Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidation of the Chemical Structure of Methyl 4-(2-oxoimidazolidin-1-yl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the novel compound, Methyl 4-(2-oxoimidazolidin-1-yl)benzoate. Due to the limited availability of public information on this specific molecule, this document outlines a systematic approach to its synthesis and characterization based on established principles of organic chemistry and analytical spectroscopy. The methodologies and expected data presented herein serve as a robust framework for researchers engaged in the synthesis and analysis of new chemical entities.

Proposed Chemical Structure

The compound "this compound" is comprised of a methyl benzoate scaffold substituted at the para-position with a 2-oxoimidazolidin-1-yl moiety. The proposed structure is depicted in the following diagram:

Figure 1: Proposed chemical structure of this compound.

Proposed Synthesis and Experimental Protocols

A plausible synthetic route for this compound involves a multi-step process starting from commercially available reagents. A potential synthetic pathway is outlined below.

Figure 2: Proposed synthetic pathway for this compound.

Synthesis of Methyl 4-(2-azidoacetamido)benzoate (Intermediate 1)

To a solution of methyl 4-aminobenzoate (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent like dichloromethane, chloroacetyl chloride (1.1 eq) is added dropwise at 0 °C. The reaction is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC). The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is then dissolved in a polar aprotic solvent like dimethylformamide (DMF), and sodium azide (1.5 eq) is added. The mixture is heated to 60-70 °C and stirred for several hours. After completion, the reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to yield Methyl 4-(2-azidoacetamido)benzoate.

Synthesis of Methyl 4-(2-aminoacetamido)benzoate (Intermediate 2)

Methyl 4-(2-azidoacetamido)benzoate (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water. Triphenylphosphine (1.2 eq) is added portion-wise, and the reaction is stirred at room temperature. The progress of the Staudinger reduction is monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography to afford Methyl 4-(2-aminoacetamido)benzoate.

Synthesis of this compound (Final Product)

To a solution of Methyl 4-(2-aminoacetamido)benzoate (1.0 eq) in an anhydrous aprotic solvent such as THF, 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) is added. The reaction mixture is stirred at room temperature, and the formation of the cyclic product is monitored by TLC. Once the reaction is complete, the solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel to yield the final product, this compound.

Structure Elucidation Workflow and Predicted Analytical Data

The definitive structure of the synthesized compound would be confirmed through a combination of spectroscopic techniques. The general workflow for this process is illustrated below.

Figure 3: General workflow for the structure elucidation of a synthesized compound.

Mass Spectrometry (MS)

Mass spectrometry will be employed to determine the molecular weight of the compound.

| Parameter | Predicted Value |

| Molecular Formula | C₁₁H₁₂N₂O₃ |

| Molecular Weight | 220.23 g/mol |

| Expected [M+H]⁺ Ion | 221.0921 m/z |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy will provide information on the number and types of protons and their connectivity.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OCH₃ | 3.8 - 3.9 | Singlet (s) | 3H |

| -CH₂- (imidazolidinone) | 3.4 - 3.6 | Triplet (t) | 2H |

| -CH₂- (imidazolidinone) | 3.9 - 4.1 | Triplet (t) | 2H |

| Aromatic-H (ortho to ester) | 8.0 - 8.1 | Doublet (d) | 2H |

| Aromatic-H (ortho to ring) | 7.5 - 7.6 | Doublet (d) | 2H |

| -NH- (imidazolidinone) | 6.5 - 7.5 | Broad Singlet (br s) | 1H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy will be used to identify the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -OCH₃ | 52 - 53 |

| -CH₂- (imidazolidinone) | 40 - 45 |

| -CH₂- (imidazolidinone) | 48 - 52 |

| Aromatic-C (quaternary) | 125 - 130 |

| Aromatic-CH | 118 - 122 |

| Aromatic-CH | 130 - 132 |

| Aromatic-C (quaternary) | 140 - 145 |

| C=O (ester) | 165 - 167 |

| C=O (imidazolidinone) | 155 - 158 |

Infrared (IR) Spectroscopy

IR spectroscopy will be utilized to identify the key functional groups present in the molecule.

| Functional Group | Predicted Absorption Band (cm⁻¹) |

| N-H Stretch (imidazolidinone) | 3200 - 3400 (broad) |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=O Stretch (ester) | 1710 - 1730 |

| C=O Stretch (amide/urea) | 1670 - 1690 |

| C=C Stretch (aromatic) | 1580 - 1620 |

| C-O Stretch (ester) | 1250 - 1300 |

Hypothetical Drug Discovery and Development Workflow

While the biological activity of this compound is unknown, the following diagram illustrates a general workflow where a novel compound like this might be evaluated in a drug discovery program.

Figure 4: A generalized workflow for drug discovery and development.

This guide provides a foundational framework for the synthesis and comprehensive structural analysis of this compound. The successful execution of these experimental protocols and analytical techniques will be crucial for the unambiguous confirmation of its chemical structure and for enabling its further investigation in various scientific and medicinal contexts.

Spectroscopic Characterization of Methyl 4-(2-oxoimidazolidin-1-yl)benzoate: A Technical Guide

This technical guide is intended for researchers, scientists, and professionals in drug development, providing an in-depth overview of the expected spectroscopic properties of Methyl 4-(2-oxoimidazolidin-1-yl)benzoate. The document presents predicted and experimental data for its core structural fragments, along with detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The structure of this compound combines a substituted methyl benzoate moiety and a 2-imidazolidinone ring. Therefore, its spectroscopic data can be approximated by analyzing the spectra of these individual components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons of the benzoate ring, the methylene protons of the imidazolidinone ring, and the methyl ester protons.

Table 1: Representative ¹H NMR Data

| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Methyl Benzoate | 8.03 | d | 2H | Aromatic (ortho to -COOCH₃) |

| 7.26 - 7.65 | m | 3H | Aromatic (meta, para to -COOCH₃) | |

| 3.89 | s | 3H | -OCH₃ | |

| 2-Imidazolidinone | 3.52 | s | 4H | -CH₂-CH₂- |

Note: Data for Methyl Benzoate is experimental (90 MHz, CDCl₃)[1][2]. Data for 2-Imidazolidinone is from a 90 MHz spectrum in D₂O[3]. The chemical shifts for the target molecule will be influenced by the electronic effects of the substituents.

The carbon NMR spectrum will provide information on all unique carbon environments in the molecule.

Table 2: Representative ¹³C NMR Data

| Compound | Chemical Shift (δ) ppm | Assignment |

| Methyl Benzoate | 167.1 | C=O (ester) |

| 132.9 | Aromatic (para) | |

| 130.2 | Aromatic (ipso) | |

| 129.5 | Aromatic (ortho) | |

| 128.4 | Aromatic (meta) | |

| 52.1 | -OCH₃ | |

| 2-Imidazolidinone | 163.5 | C=O (urea) |

| 49.9, 51.2 | -CH₂-CH₂- |

Note: Data for Methyl Benzoate is experimental (25.16 MHz, CDCl₃)[4]. Data for 2-Imidazolidinone is from a spectrum in D₂O[5][6].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Representative IR Absorption Data

| Compound | Wavenumber (cm⁻¹) | Intensity | Assignment |

| Methyl Benzoate | 3030 | Medium | Aromatic C-H stretch |

| 1715-1730 | Strong, Sharp | C=O stretch (ester)[7] | |

| 1000-1300 | Strong | C-O stretch[7] | |

| 2-Imidazolidinone | 3300-3500 | Broad | N-H stretch |

| 1680-1700 | Strong, Sharp | C=O stretch (cyclic urea) |

Note: For the target molecule, the N-H stretch will be absent as the nitrogen is substituted. The spectrum will be dominated by two strong carbonyl absorptions from the ester and the urea moieties.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Representative Mass Spectrometry Data

| Compound | m/z | Interpretation |

| Methyl Benzoate | 136 | Molecular Ion [M]⁺[8][9] |

| 105 | [M - OCH₃]⁺ (Base Peak)[9] | |

| 77 | [C₆H₅]⁺[9] | |

| 2-Imidazolidinone | 86 | Molecular Ion [M]⁺[10] |

Note: The molecular weight of this compound is 220.22 g/mol . The mass spectrum would be expected to show a molecular ion peak at m/z = 220. Fragmentation may involve the loss of the methoxy group (-OCH₃), the carbonyl group (-CO), and cleavage of the imidazolidinone ring.

Experimental Protocols

The following are general protocols for obtaining spectroscopic data for small organic molecules.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquire the spectrum using a standard single-pulse experiment. Typically, 8 to 16 scans are sufficient.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the solvent peak or TMS (0 ppm).

-

Integrate the signals and determine the multiplicities.

¹³C NMR Acquisition:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans (e.g., 256 or more) is typically required due to the low natural abundance of ¹³C.[11]

-

A relaxation delay of 1-2 seconds between scans is common for qualitative spectra.[12]

-

Process the data similarly to the ¹H NMR spectrum.

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water.[13]

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Preparation (Electron Ionization - EI):

-

For direct insertion, a small amount of the solid sample is placed in a capillary tube.

-

For GC-MS, the sample is dissolved in a volatile solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

Data Acquisition:

-

The sample is introduced into the high-vacuum source of the mass spectrometer.

-

In EI mode, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized organic compound.

Caption: Workflow for the synthesis and spectroscopic characterization of an organic compound.

References

- 1. Methyl benzoate (93-58-3) 1H NMR spectrum [chemicalbook.com]

- 2. sas.upenn.edu [sas.upenn.edu]

- 3. 2-Imidazolidone(120-93-4) 1H NMR [m.chemicalbook.com]

- 4. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Imidazolidone(120-93-4) 13C NMR spectrum [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. brainly.com [brainly.com]

- 8. Methyl benzoate (93-58-3) MS [m.chemicalbook.com]

- 9. massbank.eu [massbank.eu]

- 10. 2-Imidazolidinone [webbook.nist.gov]

- 11. sc.edu [sc.edu]

- 12. benchchem.com [benchchem.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

Potential Biological Activity of Methyl 4-(2-oxoimidazolidin-1-yl)benzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the potential biological activity of Methyl 4-(2-oxoimidazolidin-1-yl)benzoate based on data from structurally related compounds. As of the date of this report, no direct experimental data on the biological activity of this compound has been identified in the public domain. The information presented herein is intended to serve as a guide for potential research directions and should not be interpreted as a definitive biological profile of the compound.

Introduction

This compound is a small organic molecule featuring a central phenyl ring substituted with a methyl benzoate group and an imidazolidin-2-one moiety. While this specific compound is not extensively characterized in biological literature, its structural analogs, particularly those sharing the 4-(2-oxoimidazolidin-1-yl)phenyl core, have demonstrated significant potential as potent antimitotic agents. This guide provides a comprehensive overview of the biological activities of these closely related compounds, offering insights into the potential therapeutic applications and mechanisms of action that this compound may possess.

The primary analogs discussed in this report are from the classes of phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides (PIB-SAs) and phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs). These compounds have been investigated for their antiproliferative effects against a range of cancer cell lines, with a mechanism of action centered on the disruption of microtubule dynamics.

Potential Biological Activity: Antimitotic and Antiproliferative Effects

Based on the activities of its structural analogs, this compound is hypothesized to exhibit antiproliferative and antimitotic properties. The 4-(2-oxoimidazolidin-1-yl)phenyl scaffold is a key pharmacophore in a class of compounds that interfere with microtubule polymerization, a critical process for cell division.

Mechanism of Action: Microtubule Disruption

Structurally related PIB-SAs and PAIB-SOs have been shown to act as microtubule-destabilizing agents.[1] This activity leads to a cascade of cellular events culminating in apoptosis. The proposed mechanism involves:

-

Binding to Tubulin: These compounds are thought to bind to the colchicine-binding site on β-tubulin.

-

Inhibition of Microtubule Polymerization: This binding event prevents the polymerization of tubulin dimers into microtubules.

-

Cell Cycle Arrest: The disruption of the microtubule network activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[1]

-

Induction of Apoptosis: Prolonged G2/M arrest triggers the intrinsic apoptotic pathway, resulting in cancer cell death.[1]

Some derivatives, particularly the PAIB-SOs, are designed as prodrugs that are bioactivated by cytochrome P450 1A1 (CYP1A1) in cancer cells.[2] This targeted activation enhances their selectivity towards tumor tissues.

Quantitative Data from Structurally Related Compounds

The following table summarizes the antiproliferative activities of representative PIB-SA and PAIB-SO analogs against various cancer cell lines. It is important to reiterate that these values are for related compounds and not for this compound itself.

| Compound Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference |

| PIB-SA | Compound 16 | HT-1080 (Fibrosarcoma) | Not specified, potent antitumor activity | [1] |

| PIB-SA | Compound 17 | HT-1080 (Fibrosarcoma) | Not specified, potent antitumor activity | [1] |

| PAIB-SO | (Generic) | MCF7 (Breast Cancer) | High cytotoxic activity | [2] |

| PAIB-SO | (Generic) | MDA-MB-468 (Breast Cancer) | High cytotoxic activity | [2] |

Experimental Protocols for Key Assays

The following are generalized methodologies for key experiments cited in the literature for the characterization of related antimitotic agents. These protocols can serve as a template for the investigation of this compound.

Antiproliferative Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of a compound on cancer cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Cell Cycle Analysis (Flow Cytometry)

This method is employed to determine the effect of a compound on cell cycle progression.

Methodology:

-

Cell Treatment: Cells are treated with the test compound at its approximate IC50 concentration for a defined time (e.g., 24 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is determined.

Immunofluorescence Staining for Microtubule Integrity

This technique visualizes the effect of a compound on the microtubule network.

Methodology:

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with the test compound.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with Triton X-100.

-

Immunostaining: Cells are incubated with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

-

Nuclear Staining: The nucleus is counterstained with DAPI.

-

Microscopy: The coverslips are mounted on slides and visualized using a fluorescence microscope.

Visualizations

Proposed Signaling Pathway for Antimitotic Activity

Caption: Hypothesized mechanism of antimitotic action.

Experimental Workflow for Biological Evaluation

Caption: Workflow for evaluating potential anticancer activity.

Conclusion

While direct experimental evidence is currently lacking for this compound, the substantial body of research on its close structural analogs strongly suggests its potential as an antiproliferative and antimitotic agent. The 4-(2-oxoimidazolidin-1-yl)phenyl moiety appears to be a promising scaffold for the development of novel cancer therapeutics that target microtubule dynamics. Further investigation, following the experimental protocols outlined in this guide, is warranted to elucidate the specific biological activities and therapeutic potential of this compound. The insights from its sulfonamide and sulfonate analogs provide a solid foundation and a clear rationale for pursuing such research.

References

- 1. Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridinyl 4-(2-oxoalkylimidazolidin-1-yl)benzenesulfonates and their hydrochloride salts as novel water soluble antimitotic prodrugs bioactivated by cytochrome P450 1A1 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 4-(2-oxoimidazolidin-1-yl)benzoate: A Versatile Building Block in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 4-(2-oxoimidazolidin-1-yl)benzoate is a valuable heterocyclic building block in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its rigid, urea-based core structure and functional handles make it an attractive scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on detailed experimental protocols and its role in constructing complex molecular architectures.

Core Structure and Properties

The molecule features a central 2-oxoimidazolidine ring, a cyclic urea, attached to a methyl benzoate group at the N-1 position. This combination of a polar, hydrogen-bond donating and accepting urea moiety with an aromatic ester provides a unique set of physicochemical properties that can be exploited in drug design. The ester functionality serves as a convenient handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation, allowing for the facile introduction of diverse substituents and the construction of compound libraries.

| Property | Value |

| CAS Number | 627901-54-6[1] |

| Molecular Formula | C₁₁H₁₂N₂O₃ |

| Molecular Weight | 220.23 g/mol |

| Synonyms | 1-[4-(Methoxycarbonyl)phenyl]-2-oxoimidazolidine, Methyl 4-(2-oxo-1-imidazolidinyl)-benzenecarboxylate[2] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available materials. A plausible and efficient synthetic route involves the reaction of methyl 4-aminobenzoate with a suitable reagent to construct the 2-oxoimidazolidine ring. One common strategy involves the initial formation of an N-(2-hydroxyethyl)urea derivative, followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-(4-(methoxycarbonyl)phenyl)-N'-(2-chloroethyl)urea

-

To a stirred solution of methyl 4-aminobenzoate (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, is added triethylamine (1.1 equivalents) at 0 °C under an inert atmosphere.

-

2-Chloroethyl isocyanate (1.05 equivalents) is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude N-(4-(methoxycarbonyl)phenyl)-N'-(2-chloroethyl)urea, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound (Intramolecular Cyclization)

-

The crude N-(4-(methoxycarbonyl)phenyl)-N'-(2-chloroethyl)urea (1 equivalent) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).

-

A suitable base, such as sodium hydride (1.2 equivalents) or potassium tert-butoxide (1.2 equivalents), is added portion-wise to the solution at 0 °C.

-

The reaction mixture is stirred at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

The reaction is carefully quenched with water and the product is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

| Step | Product | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| 1 | N-(4-(methoxycarbonyl)phenyl)-N'-(2-chloroethyl)urea | ~85-95 | - | ¹H NMR, ¹³C NMR, IR |

| 2 | This compound | ~70-85 | - | ¹H NMR, ¹³C NMR, IR, MS |

Note: The yield and melting point are estimated based on similar reported procedures for 1-aryl-2-imidazolidinones and may vary depending on the specific reaction conditions and purification methods.

Application as a Building Block in Synthesis

The utility of this compound as a synthetic intermediate lies in the reactivity of its ester group. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides, a common linkage in many biologically active molecules.

Experimental Protocol: Hydrolysis and Amide Coupling

Hydrolysis to 4-(2-Oxoimidazolidin-1-yl)benzoic acid

-

This compound (1 equivalent) is dissolved in a mixture of tetrahydrofuran (THF) and water.

-

Lithium hydroxide (LiOH, 2-3 equivalents) is added, and the mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The THF is removed under reduced pressure, and the aqueous solution is acidified with 1N HCl to a pH of 3-4.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 4-(2-oxoimidazolidin-1-yl)benzoic acid.

Amide Coupling

-

To a solution of 4-(2-oxoimidazolidin-1-yl)benzoic acid (1 equivalent) in a suitable solvent like DMF or dichloromethane, is added a coupling agent such as HATU (1.1 equivalents) or EDCI (1.1 equivalents) and a base like diisopropylethylamine (DIPEA, 2 equivalents).

-

The desired amine (1.1 equivalents) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours.

-

The reaction is worked up by washing with aqueous solutions to remove the coupling reagents and base.

-

The organic layer is dried and concentrated, and the crude product is purified by chromatography or recrystallization to give the final N-substituted-4-(2-oxoimidazolidin-1-yl)benzamide.

Role in Drug Discovery: A Scaffold for Kinase Inhibitors

The 1-aryl-2-oxoimidazolidinone scaffold is a key pharmacophore in a number of kinase inhibitors. The urea moiety can form crucial hydrogen bond interactions with the hinge region of the kinase active site, a common binding motif for many ATP-competitive inhibitors. The aryl group provides a vector for substitution into other pockets of the ATP-binding site, allowing for the modulation of potency and selectivity.

For instance, derivatives of this scaffold have been investigated as inhibitors of various kinases implicated in cancer and other diseases. The synthesis of a library of compounds based on the 4-(2-oxoimidazolidin-1-yl)benzoic acid core allows for the exploration of the structure-activity relationship (SAR) by varying the substituent on the amide nitrogen.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its straightforward synthesis and the reactivity of its ester group provide a robust platform for the generation of diverse compound libraries. The inherent properties of the 1-aryl-2-oxoimidazolidinone scaffold make it a privileged structure for targeting various biological entities, most notably protein kinases. This guide provides the fundamental knowledge and detailed protocols necessary for researchers to effectively utilize this important synthetic intermediate in their research and development endeavors.

References

The Discovery and Synthesis of Novel 2-Oxoimidazolidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-oxoimidazolidine core, a five-membered cyclic urea, is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antiviral, anticonvulsant, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of the discovery and synthesis of novel 2-oxoimidazolidine derivatives, with a focus on recent advancements, detailed experimental protocols, and the elucidation of their mechanisms of action through relevant signaling pathways.

Synthetic Strategies for 2-Oxoimidazolidine Derivatives

The synthesis of the 2-oxoimidazolidine ring system can be achieved through various synthetic routes. A common and effective method involves the cyclization of a 1,2-diamine with a carbonyl source. This section provides a detailed experimental protocol for the synthesis of a representative 2-oxoimidazolidine derivative, (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid.

Experimental Protocol: Synthesis of (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid

This protocol is adapted from a published procedure and describes the synthesis from (S)-2-amino-3-(methylamino)propionic acid hydrochloride.[1]

Materials:

-

(S)-2-amino-3-(methylamino)propionic acid hydrochloride

-

Sodium bicarbonate (NaHCO₃)

-

20% (w/w) Phosgene in toluene

-

Deionized water

-

Dowex 50WX2-100 ion exchange resin (H⁺ form)

-

Acetonitrile

-

Ice bath

-

Standard laboratory glassware

-

Stirring apparatus

-

Lyophilizer

-

Melting point apparatus

Procedure:

-

A solution of (S)-2-amino-3-(methylamino)propionic acid hydrochloride (154.6 mg, 1.00 mmol) in deionized water (10 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

The flask is cooled in an ice bath, and sodium bicarbonate (840 mg, 10.0 mmol) is added to the stirred solution.

-

Following the addition of the base, 1.6 mL of a 20% (w/w) solution of phosgene in toluene (3.5 mmol) is carefully added to the reaction mixture.

-

The ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for 22 hours.

-

After the reaction period, the aqueous phase is carefully separated and passed through a column packed with Dowex 50WX2-100 ion exchange resin (H⁺ form).

-

The column is eluted with deionized water, and all aqueous fractions are collected.

-

The combined aqueous solution is then lyophilized to remove the water, yielding the crude product.

-

The crude product is recrystallized from hot acetonitrile to afford (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid as colorless needles (100.7 mg, 70% yield).[1]

-

The final product is characterized by melting point determination, IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activities of 2-Oxoimidazolidine Derivatives

Novel 2-oxoimidazolidine and its thio-analogue, 2-thioxoimidazolidinone, derivatives have been the subject of extensive research due to their diverse biological activities. This section summarizes the quantitative data on their anticancer and antimicrobial properties.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of 2-oxoimidazolidine and 2-thioxoimidazolidinone derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for selected compounds are presented in the table below.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 2 | HepG2 | 0.18 | [2] |

| Compound 4 | HepG2 | 0.017 | [2] |

| Compound 3d | MCF-7 | 43.4 | [3] |

| Compound 3d | MDA-MB-231 | 35.9 | [3] |

| Compound 4d | MCF-7 | 39.0 | [3] |

| Compound 4d | MDA-MB-231 | 35.1 | [3] |

| Compound 6b | MCF-7 | 15.57 (µg/mL) | [4] |

| Compound 6b | HepG2 | 43.72 (µg/mL) | [4] |

| Compound 7 | HCT-116 | 82.36 (µg/mL) | [5] |

| Compound 9 | HCT-116 | 72.46 (µg/mL) | [5] |

Antimicrobial Activity

The antimicrobial potential of 2-thioxoimidazolidinone derivatives has been investigated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible growth of a microorganism, are summarized below.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 8 | Enterobacter cloacae | 0.004 - 0.03 | [6] |

| Compound 8 | Escherichia coli | 0.004 - 0.03 | [6] |

| Compound 11 | Bacillus cereus | 0.008 | [6] |

| Compound 17 | Staphylococcus aureus | 0.008 | [6] |

| Compound 9 | Various bacteria and fungi | 2.50 - 20 | [7] |

| Compound 10 | Various bacteria and fungi | 2.50 - 20 | [7] |

| Compound 11b-d | Various bacteria and fungi | 2.50 - 20 | [7] |

| RPI-10 | Bacillus cereus, Staphylococcus aureus | Not specified | [8] |

Experimental Protocols for Biological Evaluation

Standardized protocols are crucial for the reliable assessment of the biological activity of newly synthesized compounds. This section provides detailed methodologies for two key assays: the MTT assay for cytotoxicity and the broth microdilution method for antimicrobial susceptibility testing.

Protocol 1: MTT Assay for Cytotoxicity

This protocol is a widely used colorimetric assay to assess cell viability.

Materials:

-

96-well microtiter plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value can then be determined by plotting the cell viability against the compound concentration.

Protocol 2: Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds (dissolved in a suitable solvent)

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Positive control (a known antibiotic or antifungal)

-

Negative control (broth with inoculum, no compound)

-

Multichannel pipette

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the appropriate broth medium. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add 50 µL of the diluted microbial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

-

Controls: Include a positive control (wells with a standard antimicrobial agent), a negative control (wells with only broth and inoculum), and a sterility control (wells with broth only).

-

Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Involvement in Signaling Pathways

Understanding the mechanism of action of novel compounds is crucial for drug development. 2-Oxoimidazolidine derivatives have been implicated in the modulation of key signaling pathways, including the Hedgehog signaling pathway and bacterial Quorum Sensing.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is linked to the development of several types of cancer. Some novel heterocyclic compounds have been identified as inhibitors of this pathway.

Caption: Inhibition of the Hedgehog signaling pathway by a 2-oxoimidazolidine derivative.

Quorum Sensing in Pseudomonas aeruginosa

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates the expression of virulence factors in a population-density-dependent manner. Targeting QS is a promising anti-virulence strategy. Some 2-thioxoimidazolidin-4-one derivatives have been shown to inhibit QS in Pseudomonas aeruginosa.

Caption: Inhibition of the Las and Rhl quorum sensing systems in P. aeruginosa.

Conclusion

The 2-oxoimidazolidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the diverse range of biological activities make these derivatives highly attractive for further investigation. This technical guide has provided a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of these promising compounds. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijpcbs.com [ijpcbs.com]

An In-depth Technical Guide on the Physicochemical Characteristics of Methyl 4-(2-oxoimidazolidin-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2-oxoimidazolidin-1-yl)benzoate is a chemical compound with the CAS number 627901-54-6. This document provides a concise overview of its known physicochemical characteristics. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide summarizes the confirmed properties and provides a generalized experimental framework for the synthesis and analysis of structurally related compounds, which may serve as a methodological reference.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 627901-54-6 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₂N₂O₃ | [5] |

| Molecular Weight | 220.23 g/mol | [5] |

| Canonical SMILES | COC(=O)C1=CC=C(C=C1)N2CCNC2=O |

Data Presentation: Core Physicochemical Characteristics

| Identifier | Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₁H₁₂N₂O₃ | 220.23 |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly detailed in the reviewed literature. However, to provide a relevant methodological context for researchers, a general synthesis protocol for a structurally analogous benzimidazole derivative, Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate, is presented. This can serve as a foundational methodology that may be adapted for the synthesis of the target compound.

Representative Synthesis of a Structurally Related Compound: Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate

A common method for the synthesis of 2-arylbenzimidazoles involves the condensation of an o-phenylenediamine with an aromatic aldehyde or carboxylic acid. The following is a representative procedure:

-

Reaction Setup: A mixture of o-phenylenediamine (1 equivalent) and 4-carbomethoxybenzaldehyde (1 equivalent) is dissolved in a suitable solvent such as ethanol or dimethylformamide.

-

Catalyst Addition: A catalytic amount of an acid, such as p-toluenesulfonic acid, or an oxidizing agent is added to the mixture.

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours and the progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the pure Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate.

Analytical Characterization

The synthesized compound would typically be characterized by the following methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or associated signaling pathways for this compound. Further research is required to elucidate its pharmacological profile and mechanism of action.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a generalized workflow for the synthesis and subsequent analysis of a target compound like this compound.

This compound is a defined chemical entity with established molecular formula and weight. However, a comprehensive understanding of its physicochemical properties, synthetic protocols, and biological activities is currently lacking in the accessible scientific literature. The information and generalized protocols provided herein are intended to serve as a foundational guide for researchers and scientists interested in further investigating this compound. Future studies are warranted to fill the existing knowledge gaps and to explore the potential applications of this compound in drug discovery and development.

References

The Pivotal Role of the 2-Oxoimidazolidine Scaffold: A Technical Guide to Methyl 4-(2-oxoimidazolidin-1-yl)benzoate and its Medicinal Chemistry Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the medicinal chemistry applications of the 2-oxoimidazolidine scaffold, with a specific focus on "Methyl 4-(2-oxoimidazolidin-1-yl)benzoate" and its closely related derivatives. While not a therapeutic agent in itself, this molecule's core structure is a critical pharmacophore and a key building block in the synthesis of potent pharmaceuticals, most notably the angiotensin-converting enzyme (ACE) inhibitor, Imidapril. This document provides an in-depth look at its synthetic pathways, quantitative data, and the biological context of its application.

The 2-Oxoimidazolidine Core: A Privileged Scaffold in Medicinal Chemistry

The 2-oxoimidazolidine ring is a five-membered cyclic urea that has garnered significant attention in drug discovery. Its rigid structure, hydrogen bonding capabilities, and synthetic tractability make it an attractive scaffold for designing molecules that can interact with various biological targets. Derivatives of 2-oxoimidazolidine have been explored for a range of therapeutic areas, including cardiovascular diseases and oncology.

Application as a Key Intermediate in the Synthesis of Imidapril

A prominent application of 2-oxoimidazolidine derivatives is in the synthesis of Imidapril, a prodrug that is converted in the body to its active metabolite, imidaprilat. Imidaprilat is a potent ACE inhibitor used in the treatment of hypertension and chronic heart failure. The synthesis of Imidapril involves the coupling of an ester of (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid with (S)-ethyl-2-[(S)-4-methyl-2,5-dioxooxazolidin-3-yl]-4-phenylbutanoate.

Synthetic Pathway Overview

The synthesis of Imidapril is a multi-step process that highlights the importance of the 2-oxoimidazolidine intermediate. A general synthetic workflow is outlined below.

Caption: General synthetic workflow for Imidapril production.

Experimental Protocols

Detailed methodologies for the key synthetic steps are crucial for reproducibility and optimization. Below are representative protocols for the synthesis of a key 2-oxoimidazolidine intermediate and its subsequent conversion.

Synthesis of (4S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid tert-Butyl Ester

This protocol describes the synthesis of a key intermediate, an ester of 1-methyl-2-oxoimidazolidine-4-carboxylic acid, which is a close analog of the title compound and a direct precursor in Imidapril synthesis. The synthesis starts from N-benzyloxycarbonyl-L-asparagine.

Procedure:

-

Cyclization, Esterification, and Methylation: N-benzyloxycarbonyl-L-asparagine undergoes a series of reactions including cyclization, esterification to the tert-butyl ester, and methylation of the imidazolidinone nitrogen to yield the protected intermediate.

-

Deprotection: The N-benzyloxycarbonyl (Cbz) group is removed via catalytic hydrogenation to afford (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid tert-butyl ester. A research article describes that this key intermediate can be obtained through a series of reactions starting from N-benzyloxycarbonyl-L-asparagine, with a total yield of about 26%.[1]

Synthesis of Imidapril

Coupling Reaction:

-

Dissolve t-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate (4.14 g) in tetrahydrofuran (37 ml).[2]

-

Cool the solution to -50°C and add potassium t-butoxide (2.32 g).[2] Stir for 20 minutes.[2]

-

In a separate flask, prepare the active ester of N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine.

-

Add a solution of the active ester in tetrahydrofuran (10 ml) to the cooled solution of the imidazolidinone intermediate.[2]

-

Stir the reaction mixture for 15 minutes at -50°C.[2]

-

Quench the reaction by adding a mixed solution of ethyl acetate (24 ml), acetic acid (1.24 g), and saturated aqueous sodium chloride (24 ml).[2]

-

Work-up the reaction mixture to isolate the coupled product, which is the t-butyl ester of Imidapril.

Final Deprotection:

-

Suspend the t-butyl ester of Imidapril in dioxane (10 ml).[2]

-

Add a 25% hydrochloric acid-dioxane solution (10 ml) and stir at room temperature overnight.[2]

-

Collect the precipitated crystals by filtration.

-

Dissolve the crystals in water and adjust the pH to 6 with sodium hydrogen carbonate.

-

Collect the precipitated crystals by filtration, wash with water, and dry to yield Imidapril. A patent indicates a yield of 88% for this deprotection and purification step.[2]

Quantitative Data

The efficiency of each synthetic step is critical for the overall viability of the drug manufacturing process. The following table summarizes key quantitative data for the synthesis of Imidapril.

| Step | Reactants | Product | Yield | Purity | Reference |

| Intermediate Synthesis | N-benzyloxycarbonyl-L-asparagine | (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid tert-butyl ester | ~26% (overall) | - | [1] |

| Deprotection/Purification | Imidapril t-butyl ester hydrochloride | Imidapril | 88% | - | [2] |

| Overall (Coupling & Hydrolysis) | Esters of 4(S)-1-methyl-2-oxoimidazolidine-4-carboxylate and (S)-ethyl-2-[(S)-4-methyl-2,5-dioxooxazolidin-3-yl]-4-phenylbutanoate | Imidapril Hydrochloride | 82% | >99.8% |

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

Imidapril, through its active metabolite imidaprilat, exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE). ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Imidaprilat.

By inhibiting ACE, imidaprilat prevents the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor and also stimulates the release of aldosterone, which promotes sodium and water retention. The reduction in angiotensin II levels leads to vasodilation and decreased fluid volume, resulting in lower blood pressure.

Conclusion

"this compound" and its related derivatives are of significant interest in medicinal chemistry, not as standalone therapeutics, but as indispensable building blocks for the synthesis of complex and potent drugs. The case of Imidapril effectively demonstrates how the unique structural features of the 2-oxoimidazolidine core can be leveraged to create highly effective and selective enzyme inhibitors. This guide provides a foundational understanding for researchers and drug development professionals working with this important chemical scaffold.

References

An In-depth Technical Guide to the Synthesis of 4-(2-oxoimidazolidin-1-yl)benzoic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 4-(2-oxoimidazolidin-1-yl)benzoic acid esters, compounds of interest in medicinal chemistry and drug development. This document details two primary synthetic pathways, complete with experimental protocols, quantitative data, and visual representations of the chemical workflows.

Introduction

The 4-(2-oxoimidazolidin-1-yl)benzoic acid scaffold is a key structural motif found in various biologically active molecules. Its derivatives are explored for their potential as therapeutic agents. The synthesis of esters of this carboxylic acid is often a crucial step in modifying the pharmacokinetic and pharmacodynamic properties of lead compounds. This guide outlines two efficient and practical synthetic strategies for obtaining these valuable esters.

Synthetic Strategies

Two principal retrosynthetic approaches have been identified for the synthesis of 4-(2-oxoimidazolidin-1-yl)benzoic acid esters.

Route A involves the initial construction of the 4-(2-oxoimidazolidin-1-yl)benzoic acid core, followed by a subsequent esterification reaction. This route is advantageous when the parent carboxylic acid is readily available or when a variety of different esters are desired from a common intermediate.

Route B employs an "ester-first" approach, where a suitable ester of 4-aminobenzoic acid is first prepared, followed by the formation of the 2-oxoimidazolidine ring on the aromatic amine. This pathway can be more direct and may offer advantages in terms of solubility and purification of intermediates.

Route A: Synthesis via Carboxylic Acid Intermediate

This synthetic pathway is a two-step process involving the formation of the 2-oxoimidazolidine ring on 4-aminobenzoic acid, followed by esterification of the resulting carboxylic acid.

Step 1: Synthesis of 4-(2-oxoimidazolidin-1-yl)benzoic acid

The formation of the 2-oxoimidazolidine ring is achieved by reacting 4-aminobenzoic acid with 2-chloroethyl isocyanate to form an N-(4-carboxyphenyl)-N'-(2-chloroethyl)urea intermediate. This intermediate undergoes intramolecular cyclization under basic conditions to yield the desired product.

Experimental Protocol:

-

Formation of N-(4-carboxyphenyl)-N'-(2-chloroethyl)urea:

-

In a reaction vessel, dissolve 4-aminobenzoic acid in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add one equivalent of 2-chloroethyl isocyanate dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

The formation of the urea intermediate can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude N-(4-carboxyphenyl)-N'-(2-chloroethyl)urea.

-

-

Intramolecular Cyclization:

-

Dissolve the crude urea intermediate in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Add a base, such as sodium ethoxide or potassium carbonate, to the solution.

-

Heat the reaction mixture to reflux (typically 80-120°C) for 4-8 hours.

-

Monitor the cyclization to 4-(2-oxoimidazolidin-1-yl)benzoic acid by TLC.

-

After completion, cool the reaction mixture and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain 4-(2-oxoimidazolidin-1-yl)benzoic acid.

-

Step 2: Esterification of 4-(2-oxoimidazolidin-1-yl)benzoic acid

The carboxylic acid is converted to its corresponding ester via Fischer esterification, using an excess of the desired alcohol in the presence of a strong acid catalyst.

Experimental Protocol (for Ethyl Ester):

-

Suspend 4-(2-oxoimidazolidin-1-yl)benzoic acid in an excess of ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

-

Heat the mixture to reflux for 4-8 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield ethyl 4-(2-oxoimidazolidin-1-yl)benzoate.

Route B: Synthesis via 4-Aminobenzoic Acid Ester Intermediate

This approach begins with the readily available 4-aminobenzoic acid, which is first esterified. The resulting amino ester then undergoes reaction to form the 2-oxoimidazolidine ring.

Step 1: Synthesis of Ethyl 4-Aminobenzoate

The esterification of 4-aminobenzoic acid is a standard procedure.

Experimental Protocol:

-

In a round-bottom flask, suspend 4-aminobenzoic acid in absolute ethanol.

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture and pour it into a beaker of ice water.

-

Neutralize the solution by the slow addition of a saturated solution of sodium carbonate until the pH is approximately 8.

-

The product, ethyl 4-aminobenzoate, will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Synthesis of Ethyl 4-(2-oxoimidazolidin-1-yl)benzoate

The formation of the 2-oxoimidazolidine ring involves a two-step, one-pot reaction.

Experimental Protocol:

-

Formation of Ethyl 4-(3-(2-chloroethyl)ureido)benzoate:

-

Dissolve ethyl 4-aminobenzoate in a suitable aprotic solvent like dichloromethane (DCM) or THF.

-

Cool the solution to 0°C.

-

Add one equivalent of 2-chloroethyl isocyanate dropwise.

-

Allow the reaction to stir at room temperature for 2-4 hours. The formation of the urea intermediate can be monitored by TLC.

-

-

Intramolecular Cyclization:

-

To the same reaction vessel, add a non-nucleophilic base, such as sodium hydride or potassium tert-butoxide, portion-wise at 0°C.

-

Allow the mixture to warm to room temperature and stir for an additional 8-16 hours.

-

Monitor the cyclization by TLC.

-

Upon completion, carefully quench the reaction with water.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify by column chromatography on silica gel or recrystallization to yield pure ethyl 4-(2-oxoimidazolidin-1-yl)benzoate.

-

Quantitative Data

The following tables summarize the key quantitative data for the starting materials, intermediates, and final products.

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Aminobenzoic acid | C₇H₇NO₂ | 137.14 | 187-189 |

| Ethyl 4-aminobenzoate | C₉H₁₁NO₂ | 165.19 | 88-91 |

| 2-Chloroethyl isocyanate | C₃H₄ClNO | 105.52 | - |

| 4-(2-oxoimidazolidin-1-yl)benzoic acid | C₁₀H₁₀N₂O₃ | 206.20 | >300 |

| Ethyl 4-(2-oxoimidazolidin-1-yl)benzoate | C₁₂H₁₄N₂O₃ | 234.25 | 164-166 |

| Methyl 4-(2-oxoimidazolidin-1-yl)benzoate | C₁₁H₁₂N₂O₃ | 220.23 | 218-220 |

Table 2: Spectroscopic Data for Ethyl 4-(2-oxoimidazolidin-1-yl)benzoate

| Spectroscopy | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.05 (d, J=8.8 Hz, 2H), 7.65 (d, J=8.8 Hz, 2H), 4.38 (q, J=7.1 Hz, 2H), 4.01 (t, J=8.0 Hz, 2H), 3.65 (t, J=8.0 Hz, 2H), 1.40 (t, J=7.1 Hz, 3H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 166.2, 155.1, 142.8, 130.9, 126.5, 118.4, 61.1, 46.9, 40.5, 14.3. |

| FT-IR (KBr, cm⁻¹) | 3250 (N-H stretch), 1715 (C=O, ester), 1680 (C=O, urea), 1605, 1510 (aromatic C=C), 1280 (C-O stretch). |

| Mass Spec. (ESI-MS) | m/z 235.1 [M+H]⁺ |

Mandatory Visualizations

Synthetic Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the two primary synthetic routes.

Caption: Synthetic workflow for Route A.

Caption: Synthetic workflow for Route B.

Logical Relationship of Key Reaction Steps

The following diagram illustrates the logical progression and relationship between the key transformations in both synthetic routes.

Caption: Logical flow of reaction steps in Routes A and B.

Conclusion

This technical guide has detailed two viable synthetic routes for the preparation of 4-(2-oxoimidazolidin-1-yl)benzoic acid esters. Both routes utilize readily available starting materials and employ standard organic transformations. The choice between Route A and Route B will depend on the specific research and development goals, such as the desired scale of the synthesis, the availability of intermediates, and the range of ester derivatives required. The provided experimental protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the synthesis and exploration of this important class of compounds.

Methyl 4-(2-oxoimidazolidin-1-yl)benzoate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract